3-(1-(Trifluoromethyl)cyclopropyl)aniline
CAS No.:
Cat. No.: VC18182824
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3N |
|---|---|
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | 3-[1-(trifluoromethyl)cyclopropyl]aniline |
| Standard InChI | InChI=1S/C10H10F3N/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6H,4-5,14H2 |
| Standard InChI Key | QFSAMSSPGWUMIQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=CC(=CC=C2)N)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture and Formula
3-(1-(Trifluoromethyl)cyclopropyl)aniline (CAS 1416432-51-3) has the molecular formula C₁₀H₁₀F₃N, with a molecular weight of 201.188 g/mol and an exact mass of 201.077 g/mol . The compound features a cyclopropane ring attached to a trifluoromethyl group (-CF₃) at the 1-position, with an aniline (-C₆H₄NH₂) substituent at the 3-position of the cyclopropane. This arrangement creates a sterically strained system that influences both its chemical reactivity and physical properties.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| LogP | 3.5158 |
| Polar Surface Area | 26.02 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The high LogP value indicates significant lipophilicity, which enhances membrane permeability and bioavailability . The polar surface area suggests moderate solubility in polar solvents, aligning with typical aniline derivatives.
Synthesis and Manufacturing Approaches
Modern Methodologies
Recent advancements in organocatalysis and photoredox chemistry have enabled more efficient routes to trifluoromethylated compounds. For instance, visible-light-mediated trifluoromethylthiolation of vinylcyclopropanes in aqueous phases has been reported, offering a sustainable pathway to similar structures . Additionally, acetylenic iminium salts have been employed as C₃-building blocks for the regioselective synthesis of trifluoromethyl-substituted heterocycles, which could be adapted for this compound .
Physicochemical Characterization
Spectroscopic Data
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NMR: The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near δ -60 ppm, while the cyclopropane protons are expected as a multiplet between δ 1.0–2.0 ppm.
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IR: Stretching vibrations for the -NH₂ group (3300–3500 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) are prominent.
Biological Activity and Pharmacological Applications
Mechanism of Action
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a promising candidate for drug discovery. Preliminary studies on analogous compounds suggest interactions with enzymes such as cytochrome P450 and kinases, though specific targets for 3-(1-(trifluoromethyl)cyclopropyl)aniline remain under investigation .
Comparative Analysis with Structural Analogs
Key Differentiators
Compared to simpler aniline derivatives, the cyclopropane-trifluoromethyl moiety confers:
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Enhanced metabolic stability due to reduced oxidative metabolism of the cyclopropane ring.
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Improved target selectivity stemming from steric effects that prevent off-target binding.
Analogous Compounds
| Compound | Molecular Formula | LogP | Key Feature |
|---|---|---|---|
| 4-CF₃-Quinoline | C₁₀H₆F₃N | 2.8 | Aromatic heterocycle |
| N-Methylaniline | C₇H₉N | 1.1 | Lacks fluorinated groups |
The higher LogP of 3-(1-(trifluoromethyl)cyclopropyl)aniline compared to non-fluorinated analogs underscores its superior membrane permeability .
Applications in Medicinal Chemistry
Role in Drug Design
This compound serves as a versatile intermediate for:
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Prodrugs: The aniline group can be acylated or alkylated to modulate solubility.
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Bioisosteres: The -CF₃ group may replace tert-butyl or other bulky substituents to improve pharmacokinetics.
Case Study: Quinoline Synthesis
In a recent study, 1-trifluoromethyl-prop-2-yne 1-iminium triflates reacted with anilines to yield 4-CF₃-quinolines, demonstrating the utility of trifluoromethyl-aniline hybrids in constructing complex heterocycles .
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